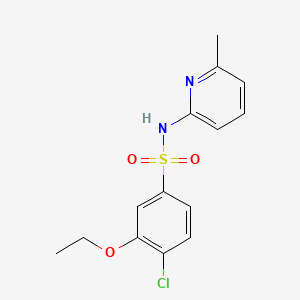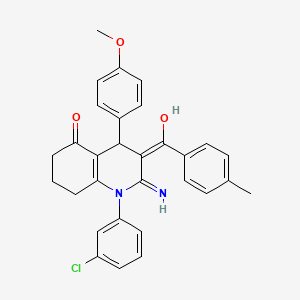![molecular formula C18H15ClN4 B13378776 7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline](/img/structure/B13378776.png)
7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline is a heterocyclic compound with a complex structure that includes a quinoxaline core fused with a pyridazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chloro-3-phenylquinoxaline with hydrazine derivatives can lead to the formation of the desired pyridazinoquinoxaline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce various dihydro derivatives .
科学的研究の応用
7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential antitumor and antimicrobial activities.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Its interactions with various biological targets make it a candidate for studying enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, leading to the inhibition of cellular processes such as replication and transcription. This binding can induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase .
類似化合物との比較
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities with 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline.
Pyridazine Derivatives: Compounds such as 3,6-dichloropyridazine and 4,5-dimethylpyridazine are also structurally related.
Uniqueness
The uniqueness of 7-chloro-8,10-dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline lies in its fused ring system, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C18H15ClN4 |
|---|---|
分子量 |
322.8 g/mol |
IUPAC名 |
7-chloro-8,10-dimethyl-3-phenyl-5H-pyridazino[4,3-b]quinoxaline |
InChI |
InChI=1S/C18H15ClN4/c1-11-8-17-15(9-13(11)19)20-16-10-14(12-6-4-3-5-7-12)21-22-18(16)23(17)2/h3-10,20H,1-2H3 |
InChIキー |
PSWSWZIYNHHYHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)NC3=CC(=NN=C3N2C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378702.png)
![2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378710.png)

![(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378726.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378731.png)
![2-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13378739.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378745.png)


![(5E)-5-[(2-bromophenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378761.png)
![5-benzyl-4-methyl-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]thiophene-3-carboxamide](/img/structure/B13378766.png)

![ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)
![(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378789.png)
